molecular formula C30H50O2 B1583970 4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol CAS No. 6750-30-7

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

Cat. No.: B1583970
CAS No.: 6750-30-7
M. Wt: 442.7 g/mol
InChI Key: IOPDFSGGBHSXSV-UHFFFAOYSA-N
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Description

Arnidiol (CAS 6750-30-7) is a pentacyclic triterpene diol naturally occurring in plants such as Tussilago farfara and Arnica montana . This compound is of significant interest in biochemical and oncological research due to its potent cytotoxic and anti-inflammatory properties. Studies have demonstrated that Arnidiol exhibits marked inhibitory activity against 12- O -tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, suggesting its value as a compound for investigating anti-inflammatory pathways . Furthermore, it shows wide-range cytotoxicity against various human cancer cell lines . A key mechanism of its pro-apoptotic action in cancer cells involves the induction of mitochondrial fission. Research indicates that Arnidiol activates ROCK1, which in turn mediates the dephosphorylation and subsequent mitochondrial translocation of the proteins Drp1 (at Ser637) and cofilin (at Ser3) . The interaction of these proteins at the mitochondria is a critical step in Arnidiol-triggered mitochondrial fission, leading to cytochrome c release and the initiation of apoptosis . This pathway reveals a novel functional link between Drp1 and cofilin in regulating cell death. In addition to this mechanism, recent computational studies employing machine learning and molecular dynamics simulations have identified Arnidiol as a potential inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a significant therapeutic target in breast cancer and other cancers . This suggests Arnidiol could be a valuable tool compound for probing multiple oncogenic signaling pathways. Researchers can utilize Arnidiol to further explore mitochondrial dynamics in programmed cell death and to develop novel anti-cancer strategies.

Properties

IUPAC Name

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPDFSGGBHSXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arnidenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6750-30-7
Record name Arnidenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257 °C
Record name Arnidenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arnidiol can be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented. The synthesis typically involves the cyclization of squalene or its derivatives, followed by functional group modifications to introduce the hydroxyl groups at specific positions.

Industrial Production Methods: Industrial production of Arnidiol is primarily through extraction from natural sources such as Arnica montana and Taraxacum officinale. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate Arnidiol in its pure form .

Chemical Reactions Analysis

Types of Reactions: Arnidiol undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Arnidiol, which can be further modified for specific applications .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

  • Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.
  • Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.
  • Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Study ReferenceModelFindings
Animal model of arthritisSignificant reduction in inflammatory markers.
In vitro epithelial barrier modelProtective effects against oxidative stress.
Human cellsDecreased TNF-α and IL-6 production.

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

  • Study : Evaluation of antioxidant properties.
  • Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.
  • Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

  • Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Mechanism of Action

Arnidiol exerts its effects primarily through the induction of apoptosis in cancer cells. It interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

  • Faradiol primarily inhibits NF-κB via esterified forms (e.g., faradiol-3-myristate) but shows minimal mitochondrial targeting .
  • Helenalin , a sesquiterpene lactone, induces cytotoxicity by alkylating thiol groups in proteins like NF-κB and STAT3, unrelated to mitochondrial dynamics .

Structural Influences on Bioactivity

  • Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .
  • Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

  • Arnidiol is often isolated without its isomer faradiol in Barleria longiflora, unlike Calendula spp., where they co-occur .
  • Plant sources influence triterpenoid composition; e.g., Arnica montana contains arnidiol alongside sesquiterpene lactones, complicating isolation .

Biological Activity

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

  • Chemical Formula : C30H50O3
  • Molecular Weight : 466.71 g/mol
  • Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

  • Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.
  • Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.
  • Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

CompoundMechanism of ActionBiological ActivityReference
ArnidiolInduces apoptosis via Drp1/cofilinAntioxidant, anti-cancer
CurcuminInhibits NF-κB signalingAnti-inflammatory
QuercetinScavenges free radicalsAntioxidant
ResveratrolModulates cell signaling pathwaysAnti-cancer, cardioprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol
Reactant of Route 2
4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

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